Acetaldehyde di-isobutylacetal
Overview
Description
Acetaldehyde di-isobutylacetal, also known as 1,1’-[ethylidenebis(oxy)]bis[2-methylpropane], is an organic compound with the molecular formula C10H22O2. It is a type of acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde di-isobutylacetal can be synthesized through the reaction of acetaldehyde with isobutyl alcohol in the presence of an acid catalyst. The general reaction is as follows:
CH3CHO+2C4H9OH→CH3CH(OCH2CH2CH3)2+H2O
In this reaction, acetaldehyde (CH3CHO) reacts with isobutyl alcohol (C4H9OH) to form this compound and water. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often used to maintain optimal reaction conditions and improve yield. The process involves careful control of temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde di-isobutylacetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to acetaldehyde and isobutyl alcohol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Various nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products
Hydrolysis: Acetaldehyde and isobutyl alcohol.
Oxidation: Acetaldehyde can be further oxidized to acetic acid.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Acetaldehyde di-isobutylacetal has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in organic synthesis, allowing for selective reactions to occur without interference from the aldehyde group.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industrial Chemistry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which acetaldehyde di-isobutylacetal exerts its effects depends on the specific reaction or application. In general, the acetal group provides stability to the molecule, preventing unwanted reactions at the aldehyde site. This stability is crucial in protecting groups used in organic synthesis, where selective reactions are desired.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde dimethyl acetal: Similar structure but with methyl groups instead of isobutyl groups.
Acetaldehyde diethyl acetal: Contains ethyl groups instead of isobutyl groups.
Acetaldehyde dipropyl acetal: Contains propyl groups instead of isobutyl groups.
Uniqueness
Acetaldehyde di-isobutylacetal is unique due to its specific alkyl groups, which provide different steric and electronic properties compared to other acetals. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it suitable for specific applications where other acetals might not be as effective.
Properties
IUPAC Name |
2-methyl-1-[1-(2-methylpropoxy)ethoxy]propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-8(2)6-11-10(5)12-7-9(3)4/h8-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELJSVPUISYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)OCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205247 | |
Record name | Acetaldehyde di-isobutylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-09-0 | |
Record name | 1,1′-[Ethylidenebis(oxy)]bis[2-methylpropane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5669-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaldehyde di-isobutylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde di-isobutylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[ethylidenebis(oxy)]bis[2-methylpropane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETALDEHYDE DI-ISOBUTYLACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K100428BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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